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Compound of Interest

Compound Name: Dibenzothiophene 5-oxide

Cat. No.: B087181

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzothiophene 5-oxide is a heterocyclic compound that serves as a key intermediate in
various chemical and biological processes. As a derivative of dibenzothiophene, a common
organosulfur compound found in fossil fuels, its study is crucial for understanding
desulfurization mechanisms. Furthermore, its chemical reactivity makes it a valuable precursor
in the synthesis of novel organic materials and potential pharmaceutical agents. This technical
guide provides an in-depth analysis of the molecular weight of dibenzothiophene 5-oxide,
supported by a summary of its physicochemical properties and detailed experimental protocols
for its characterization.

Core Molecular Properties

A comprehensive understanding of the fundamental molecular properties of dibenzothiophene
5-oxide is essential for its application in research and development. These properties are
summarized in the table below.
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Property Value Source(s)
Molecular Weight 200.26 g/mol [1112113114]
Exact Mass 200.02958605 Da [1]
Molecular Formula C12HsOS [11[4115]
CAS Number 1013-23-6 [1][21[5]
Melting Point 188-188.5 °C

Boiling Point 400.8 °C at 760 mmHg [5]
Physical Form Solid [2]

Keep in a dark place, sealed in
Storage dry, room temperature [2]

conditions.

Experimental Protocols for Molecular Weight
Determination and Structural Elucidation

The precise determination of the molecular weight and confirmation of the chemical structure of
dibenzothiophene 5-oxide are critical for its unequivocal identification and use in further
applications. The following are detailed methodologies for key analytical techniques.

Mass Spectrometry

Objective: To determine the exact mass and fragmentation pattern of dibenzothiophene 5-
oxide, confirming its molecular weight and elemental composition.

Methodology:

o Sample Preparation: A dilute solution of dibenzothiophene 5-oxide is prepared by
dissolving a small amount of the solid in a suitable volatile organic solvent, such as methanol
or acetonitrile, to a concentration of approximately 10-100 pg/mL. High purity solvents are
essential to minimize background interference.
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 Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

o Data Acquisition:

o The sample solution is introduced into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

o Positive or negative ion mode is selected based on the desired adduct formation. For
dibenzothiophene 5-oxide, positive ion mode is often suitable for observing the
protonated molecule [M+H]*.

o The mass spectrometer is calibrated using a known standard to ensure high mass
accuracy.

o Data is acquired over a relevant mass-to-charge (m/z) range, ensuring the expected
molecular ion is within the window.

» Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular
ion. The high-resolution measurement of this peak allows for the determination of the exact
mass, which can be used to confirm the elemental formula (C12HsOS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of dibenzothiophene 5-oxide by analyzing the
chemical environment of its hydrogen (*H) and carbon (*3C) nuclei.

Methodology:

o Sample Preparation: Approximately 5-10 mg of dibenzothiophene 5-oxide is dissolved in
about 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCIs) or
deuterated dimethyl sulfoxide (DMSO-ds), in a standard 5 mm NMR tube. The choice of
solvent depends on the solubility of the compound and the desired chemical shift reference.

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
the spectra.

o Data Acquisition:
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o 'H NMR: A standard one-dimensional proton NMR experiment is performed. Key
parameters to set include the spectral width, number of scans, and relaxation delay.

o 13C NMR: A one-dimensional carbon NMR experiment, often with proton decoupling, is
performed to obtain singlets for each unique carbon atom.

o Data Analysis: The chemical shifts, integration (for tH NMR), and coupling patterns of the
signals in the spectra are analyzed to confirm the connectivity and arrangement of atoms in
the molecule, which is consistent with the structure of dibenzothiophene 5-oxide.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in dibenzothiophene 5-oxide, particularly
the characteristic S=O stretching vibration.

Methodology:
o Sample Preparation (KBr Pellet Method):

o A small amount of dibenzothiophene 5-oxide (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
e Instrumentation: A standard FTIR spectrometer is used for analysis.
o Data Acquisition:

o A background spectrum of the empty sample compartment or a pure KBr pellet is first
recorded.

o The KBr pellet containing the sample is then placed in the sample holder, and the infrared
spectrum is recorded, typically in the range of 4000-400 cm™1,

» Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For
dibenzothiophene 5-oxide, a strong absorption band corresponding to the S=0 stretching
vibration is expected, typically in the region of 1050-1030 cm~1.
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Metabolic Pathway of Dibenzothiophene
Desulfurization

Dibenzothiophene 5-oxide is a key intermediate in the biodesulfurization of dibenzothiophene
by certain microorganisms, such as Rhodococcus sp. strain IGTS8.[1] This bacterium utilizes a
specific enzymatic pathway, known as the 4S pathway, to selectively remove sulfur from
dibenzothiophene without degrading the carbon skeleton.[1]
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Caption: The 4S pathway of dibenzothiophene desulfurization by Rhodococcus sp. strain
IGTS8.

The pathway is initiated by the enzyme DszC, a monooxygenase, which catalyzes the stepwise
oxidation of dibenzothiophene (DBT) first to dibenzothiophene 5-oxide (DBTO) and then to
dibenzothiophene 5,5-dioxide (DBTO2).[1] Subsequently, the enzyme DszA acts on DBTO2 to
produce 2-(2'-hydroxyphenyl)benzene sulfinate (HBPSI).[1] Finally, the enzyme DszB, a
desulfinase, cleaves the carbon-sulfur bond in HBPSi to yield 2-hydroxybiphenyl (HBP) and
inorganic sulfite.[1] This metabolic process is of significant interest in the field of bioremediation

for the removal of sulfur from fossil fuels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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